molecular formula C11H19NO B2626918 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane CAS No. 1865128-60-4

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane

Cat. No. B2626918
M. Wt: 181.279
InChI Key: YYOYUOWDCOWRCC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula . The structure can provide information about the compound’s functional groups and overall shape.


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Insights

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic compound, a subset of organic chemistry focusing on unique ring structures that have applications in drug development and material science. The synthesis of similar spirocyclic compounds has been extensively studied to understand their structural complexities and potential applications.

One notable research effort involved the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, showcasing a method to create complex spirocyclic structures with high yields. This process emphasized the structural integrity and efficiency of synthesizing spirocyclic compounds, indicating the potential for creating similarly complex molecules like 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane with tailored functionalities for various applications (Huynh, Nguyen, & Nishino, 2017).

Applications in Drug Discovery

The structural uniqueness of spirocyclic compounds makes them valuable in drug discovery. Their complex molecular architecture can interact with biological targets in specific ways, leading to novel drug candidates. For instance, the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus highlighted the antiviral potential of spirocyclic compounds. This research demonstrated that certain spirocyclic derivatives could inhibit human coronavirus replication, suggesting that structurally similar compounds like 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane could be explored for their antiviral properties (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Mechanistic Insights and Chemical Transformations

Understanding the mechanisms behind the formation of spirocyclic compounds is crucial for expanding their applications. Research on the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates to methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates provided insight into the cascade transformations leading to spirocyclic structures. Such studies not only unveil the reaction mechanisms but also open avenues for synthesizing spirocyclic compounds with precise functional groups, enhancing their utility in medicinal chemistry and material science (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).

Safety And Hazards

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Future Directions

This involves predicting or proposing future research directions. It could involve suggesting modifications to the compound to enhance its properties or proposing new applications for the compound .

properties

IUPAC Name

8-(2-methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-10(2)8-12-6-7-13-11(9-12)4-3-5-11/h1,3-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOYUOWDCOWRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCOC2(C1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane

CAS RN

1865128-60-4
Record name 8-(2-methylprop-2-en-1-yl)-5-oxa-8-azaspiro[3.5]nonane
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